2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
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Overview
Description
. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine through the reaction of 3,3,3-trifluoroacetophenone with an appropriate amine under controlled conditions.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Sulfonamide Formation: Finally, the brominated intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: Benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the hydroxyl group can yield ketones or aldehydes.
Coupling Products: Aryl or alkyl derivatives through coupling reactions.
Scientific Research Applications
2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,3,3-trifluoro-1-propene: Used as an intermediate in the production of organofluorine compounds.
2-bromo-3,3,3-trifluoropropanol: Another trifluoromethylated compound with different functional groups.
Uniqueness
2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVKJFJDSUCZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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